molecular formula C15H19N3O B2382176 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1448854-63-4

1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B2382176
CAS RN: 1448854-63-4
M. Wt: 257.337
InChI Key: RTOHYUWWZWGUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine” is a chemical compound . Its IUPAC name is 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-3-amine . The compound has a molecular weight of 181.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2,(H2,10,11) .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 181.24 .

Scientific Research Applications

Role in Viral Infections

The compound could potentially play a role in the treatment of viral infections. It’s been suggested that lysosomal protease cathepsins, which are involved in protein degradation and turnover, could be targeted for therapeutic applications in viral infectious diseases . Although the specific role of “1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine” in this context isn’t mentioned, it’s possible that it could interact with these enzymes or their pathways.

Kinase Inhibitors

The compound has been synthesized as a kinase inhibitor . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) that contribute to cell growth and survival. This can be particularly useful in the treatment of cancers, where uncontrolled cell growth occurs.

Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

“1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine” is a pyridopyrimidine derivative . These compounds have shown a therapeutic interest and have been approved for use as therapeutics. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

GSK-3 Enzyme Inhibition

Although not directly mentioned, the compound could potentially have an effect on the GSK-3 enzyme . GSK-3 is an enzyme that is involved in a number of cellular processes, including cell division, and has been implicated in a number of diseases, including bipolar disorder, Alzheimer’s disease, and cancer.

Potential Role in Immune Responses

Given the role of lysosomal protease cathepsins in immune responses , it’s possible that “1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine” could have an impact on these processes. However, more research would be needed to confirm this.

Role in Protein Processing and Trafficking

Lysosomal protease cathepsins, which could potentially be targeted by the compound, are involved in protein processing and trafficking . This suggests that “1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine” could potentially have applications in research related to these cellular processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(oxan-4-ylmethyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-15-10-14(13-4-2-1-3-5-13)17-18(15)11-12-6-8-19-9-7-12/h1-5,10,12H,6-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOHYUWWZWGUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine

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